molecular formula C12H17FN2 B13524665 1-(2-Fluoro-5-methylbenzyl)piperazine

1-(2-Fluoro-5-methylbenzyl)piperazine

Cat. No.: B13524665
M. Wt: 208.27 g/mol
InChI Key: ABBZNTJZKHHQKH-UHFFFAOYSA-N
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Description

    1-(2-Fluoro-5-methylbenzyl)piperazine: is a chemical compound with the molecular formula CHN. It belongs to the class of piperazine derivatives.

  • The compound features a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) substituted with a fluoro group at the 2-position and a methylbenzyl group at the 5-position.
  • Its systematic name is 1-(2-fluoro-5-methylphenyl)piperazine .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. it likely involves the introduction of the fluoro and methylbenzyl substituents onto a piperazine scaffold.
    • Researchers may explore various synthetic strategies, including nucleophilic substitution, radical reactions, or transition-metal-catalyzed processes.
  • Chemical Reactions Analysis

      Reactivity: As a piperazine derivative, it can undergo various reactions typical of piperazines, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry: Researchers might explore its potential as a drug candidate due to its structural features. specific applications remain to be elucidated.

      Biological Studies: Investigating its interactions with receptors, enzymes, or other biological targets.

      Industry: It could serve as an intermediate for more complex molecules.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it exerts its effects.
    • Molecular targets and pathways involved are yet to be fully characterized.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C12H17FN2

    Molecular Weight

    208.27 g/mol

    IUPAC Name

    1-[(2-fluoro-5-methylphenyl)methyl]piperazine

    InChI

    InChI=1S/C12H17FN2/c1-10-2-3-12(13)11(8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

    InChI Key

    ABBZNTJZKHHQKH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)F)CN2CCNCC2

    Origin of Product

    United States

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